molecular formula C₃₉H₃₇F₆N₃O₂ B000243 Lomitapide CAS No. 182431-12-5

Lomitapide

Cat. No. B000243
M. Wt: 693.7 g/mol
InChI Key: MBBCVAKAJPKAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lomitapide, sold under the brand name Juxtapid in the US and Lojuxta in the EU, is a medication used as a lipid-lowering agent for the treatment of familial hypercholesterolemia . It is used together with a low-fat diet and other treatments to lower bad cholesterol levels in the blood .


Synthesis Analysis

Lomitapide inhibits the microsomal triglyceride transfer protein (MTP) which is necessary for very low-density lipoprotein (VLDL) assembly and secretion in the liver . It has been tested in clinical trials as a single treatment and in combinations with atorvastatin, ezetimibe, and fenofibrate .


Chemical Reactions Analysis

Lomitapide directly inhibits microsomal triglyceride transfer protein (MTP). Within the lumen of the endoplasmic reticulum, lomitapide inhibits MTP, which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well .


Physical And Chemical Properties Analysis

Lomitapide is a small molecule with a molecular weight of 693.7204 and a chemical formula of C39H37F6N3O2 .

Scientific Research Applications

Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH)

  • Lomitapide is an orally active selective inhibitor of microsomal triglyceride transfer protein and is approved as adjunctive therapy for homozygous familial hypercholesterolemia (HoFH) (Blom et al., 2016). It is used to lower lipid levels in adults with this condition, which is often caused by mutations in the LDL receptor gene or other genes affecting the LDL receptor function (Perry, 2013).

Clinical Trials and Effectiveness

  • Clinical data from Phase 3 studies demonstrated the prolonged lipid-lowering capacity of lomitapide in patients with HoFH, including a cohort of Japanese patients (Nohara et al., 2019). It significantly reduced total cholesterol, triglycerides, and non-high-density lipoprotein cholesterol.

Long-term Safety and Effectiveness

  • The Lomitapide Observational Worldwide Evaluation Registry (LOWER) was established to assess the long-term safety, efficacy, and patterns of use of lomitapide (Underberg et al., 2018). This registry provides crucial data on the long-term impact of lomitapide treatment in a real-world clinical setting.

Other Research Findings

  • Studies have explored various aspects of lomitapide's use, including its impact on lipid-lowering when used with adjunctive apheresis (Stefanutti et al., 2015), its hepatic safety profile (Larrey et al., 2022), and interactions with weak CYP3A inhibitors (Patel et al., 2016).

Dietary Considerations

  • Research on dietary intake during lomitapide treatment, especially focusing on the requirement for a low-fat diet to minimize gastrointestinal adverse effects, has been conducted. This includes the study of Japanese patients with HoFH (Kameyama et al., 2019).

Safety And Hazards

Lomitapide may cause serious damage to the liver . Common side effects of lomitapide may include stomach cramps, nausea, vomiting, indigestion, or diarrhea . You should not use lomitapide if you have severe liver disease or a history of abnormal liver function tests .

Future Directions

The evidence regarding the safety and efficacy of Lomitapide from a small clinical trial requires further validation for effectiveness and safety in the real world . More recently published data from extension trials and cohort studies provides additional information on long-term safety and efficacy .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBCVAKAJPKAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171294
Record name Lomitapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C).
Record name Lomitapide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomitapide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lomitapide

CAS RN

182431-12-5
Record name Lomitapide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182431-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomitapide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomitapide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomitapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOMITAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lomitapide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomitapide
Reactant of Route 2
Lomitapide
Reactant of Route 3
Reactant of Route 3
Lomitapide
Reactant of Route 4
Reactant of Route 4
Lomitapide
Reactant of Route 5
Lomitapide
Reactant of Route 6
Lomitapide

Citations

For This Compound
3,570
Citations
R Alonso, A Cuevas, P Mata - Core evidence, 2019 - Taylor & Francis
… Lack of evidence of long-term lomitapide treatment in cardiovascular … lomitapide be closely monitored and managed. For this reason, in 2012 the FDA also approved lomitapide risk-…
Number of citations: 42 www.tandfonline.com
AJ Berberich, RA Hegele - Expert opinion on pharmacotherapy, 2017 - Taylor & Francis
… Areas covered: This article explores the basic properties of lomitapide, including its … market status of lomitapide and its close competitors. Trials of lomitapide are also briefly …
Number of citations: 56 www.tandfonline.com
DJ Rader, JJP Kastelein - Circulation, 2014 - Am Heart Assoc
… Based on the results of this study, a phase 3 study of lomitapide in hoFH was performed. Twenty-nine patients were enrolled in a single-arm, open-label trial in which lomitapide was …
Number of citations: 297 www.ahajournals.org
SC Goulooze, AF Cohen… - British journal of clinical …, 2015 - ncbi.nlm.nih.gov
In this series we draw attention to medicines that have entered the European market with an entirely new mechanism of action. Publication is not to be confused with endorsement of …
Number of citations: 36 www.ncbi.nlm.nih.gov
X Liu, P Men, Y Wang, S Zhai, Z Zhao, G Liu - American Journal of …, 2017 - Springer
… nine patients in the groups receiving lomitapide alone or lomitapide plus ezetimibe. No hepatic fat accumulation was observed in these non-HoFH patients during lomitapide treatment. …
Number of citations: 29 link.springer.com
FM Sacks, M Stanesa, RA Hegele - JAMA internal medicine, 2014 - jamanetwork.com
… because dietary fat will make the lomitapide less effective at a given dose and more prone to cause diarrhea. We emphasize that we used lomitapide in a desperate clinical situation in …
Number of citations: 117 jamanetwork.com
AJ Brahm, RA Hegele - Expert Opinion on Investigational Drugs, 2016 - Taylor & Francis
… Lomitapide … lomitapide that reported plasma triglyceride response were reviewed, as was a case report of a patient with hypertriglyceridemia who was treated for 13 years with lomitapide…
Number of citations: 26 www.tandfonline.com
JA Underberg, CP Cannon, D Larrey, L Makris… - Journal of clinical …, 2020 - Elsevier
… lipid-lowering effectiveness of lomitapide, and to assess whether … This report presents data on lomitapide safety and … lomitapide and 44 in the registry but not receiving lomitapide. Of the …
Number of citations: 44 www.sciencedirect.com
CM Perry - American Journal of Cardiovascular Drugs, 2013 - Springer
… weeks with continued lomitapide treatment. In this study, the initial dosage of lomitapide was 5 … Prior to the start of treatment with lomitapide, other lipid-lowering therapy (including LDL …
Number of citations: 44 link.springer.com
C Stefanutti - Current atherosclerosis reports, 2020 - Springer
… in four patients, but these resolved with temporarily interruption of lomitapide [31]. On the basis of the results of this study, lomitapide was licensed for use as an adjunct to low-fat diet in …
Number of citations: 36 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.